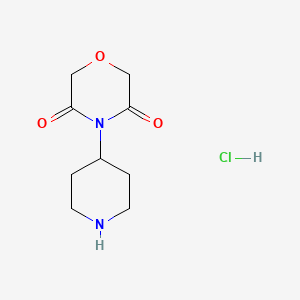

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making protein degrader libraries .Molecular Structure Analysis

The empirical formula of “4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” is C9H18N2O . The molecular weight is 170.25 . The SMILES string representation is C1CC(CC(N1)N2CCOCC2) .Chemical Reactions Analysis

“4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” may be used to synthesize 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile and 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .Physical And Chemical Properties Analysis

The boiling point of “4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride” is 100-115 °C at 0.15-0.20 mmHg . The melting point is 40-43 °C .Applications De Recherche Scientifique

Efficient Synthesis of Spiroheterocycles

- Synthesis of Derivatives : The synthesis of spiroheterocyclic compounds through reactions involving isatins, urea, and similar compounds like 1-(piperidin-1-yl)butane-1,3-dione or 1-morpholinobutane-1,3-dione highlights the utility of piperidine and morpholine derivatives in producing compounds with potential biological activity. This process introduces useful groups like pyridyl and morpholinyl into the structures, showcasing the role of such chemicals in medicinal chemistry and drug design (Gao et al., 2017).

Ring Opening Reactions and Cyclization

- Ring Opening and Cyclization : Dichotomy in the ring-opening reactions of cyclic compounds with cyclic secondary amines, including morpholine and piperidine, demonstrates their significance in creating structurally diverse compounds. This ability to undergo ring opening and subsequent cyclization forms a basis for synthesizing new chemical entities with varied biological activities (Šafár̆ et al., 2000).

Luminescent Properties and Photo-induced Electron Transfer

- Luminescence and Electron Transfer : Research on novel piperazine substituted naphthalimide compounds, which share structural motifs with piperidine derivatives, underscores the importance of these compounds in studying luminescent properties and photo-induced electron transfer mechanisms. This has implications for the development of new materials for sensing, imaging, and electronic applications (Gan et al., 2003).

Anticancer Activity

- Cytotoxicity and Anticancer Activity : The synthesis and evaluation of new derivatives for their primary cytotoxicity against cancer cell lines highlight the potential therapeutic applications of compounds containing morpholine or piperidine structures. This suggests that derivatives of "4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride" might be explored for anticancer properties (Karalı, 2002).

Enzyme Inhibition

- Enzyme Inhibition : The inhibitory effects of compounds on enzymes such as carbonic anhydrases and acetylcholinesterase, as observed in isatin Mannich bases studies, suggest a potential application in designing enzyme inhibitors. This could be relevant for therapeutic applications in treating diseases related to enzyme dysfunction (Ozmen Ozgun et al., 2016).

Catalysts for Chemical Reactions

- Catalysis : The synthesis of palladium(II) complexes with piperidine derivatives underscores the role of such compounds in catalysis, particularly in facilitating the Heck reaction. This points towards the application of "4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride" derivatives in synthetic chemistry and material science (Singh et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

4-piperidin-4-ylmorpholine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.ClH/c12-8-5-14-6-9(13)11(8)7-1-3-10-4-2-7;/h7,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOKHUDXAUVKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)COCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-yl)morpholine-3,5-dione hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

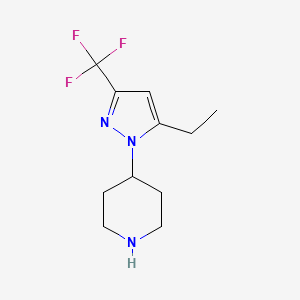

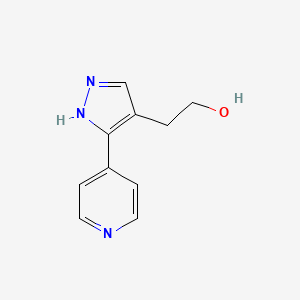

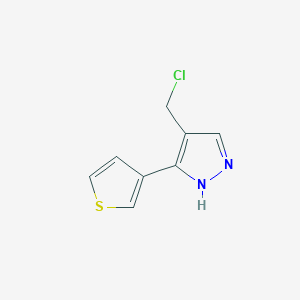

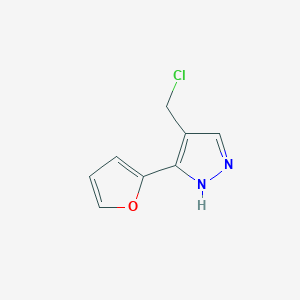

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.